

A Comparative Crystallographic Analysis of Thieno[2,3-d]pyrimidine Derivatives

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Compound of Interest

Compound Name: 2,4-Dichloro-5-methylthieno[2,3-*D*]pyrimidine

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For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the crystallographic data of various thieno[2,3-d]pyrimidine derivatives, providing a structural context for **2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine**.

While specific crystallographic data for **2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine** is not publicly available, this guide leverages data from structurally related compounds to provide a basis for structural comparison and to illustrate the experimental workflow for such an analysis. The thieno[2,3-d]pyrimidine core is a key pharmacophore in the development of various kinase inhibitors and other therapeutic agents.^{[1][2]} Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of thieno[2,3-d]pyrimidine derivatives. This data allows for a comparison of unit cell dimensions, space groups, and other critical structural parameters.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Reference
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1,3]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide 4	C ₂₅ H ₁₉ N ₅ O ₄ S	Triclinic	P-1	8.8278(4)	11.2299(5)	12.1897(6)	90.00	108.694(2)	90.00	[4]
A 2-amino-4-	C ₂₀ H ₂₀ N ₄ O ₆ S ₂	Monoclinic	P2 ₁ /c	10.345(2)	17.039(4)	12.825(3)	90.00	109.53(3)	90.00	[5][6]

oxo-
5-
substi
tuted-
6-
ethylt
hieno[
2,3-
d]pyri
midin
e
deriva
tive
(Com
poun
d 2)

A 2-
amino
-4-
oxo-
5-
substi
tuted-
6-
methy
lthien
o[2,3-
d]pyri
midin
e
deriva
tive
(Com
poun
d 1)

C ₁₉ H ₁₁										
₈ N ₄ O ₆	Mono	P2 ₁ /c	10.27	16.92	12.78	90.00	109.2	90.00	[5][6]	
S ₂	clinic		6(2)	3(3)	4(3)		8(3)			

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like thieno[2,3-d]pyrimidine derivatives typically follows a standardized workflow.^[7]^[8]

1. Crystallization:

- High-purity samples of the target compound are required.
- Crystallization is achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to obtain single crystals of suitable size and quality.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- The crystal is exposed to a monochromatic X-ray beam.^[9]
- A detector, such as a CCD or pixel detector, records the diffraction pattern as the crystal is rotated.^[8]

3. Data Processing:

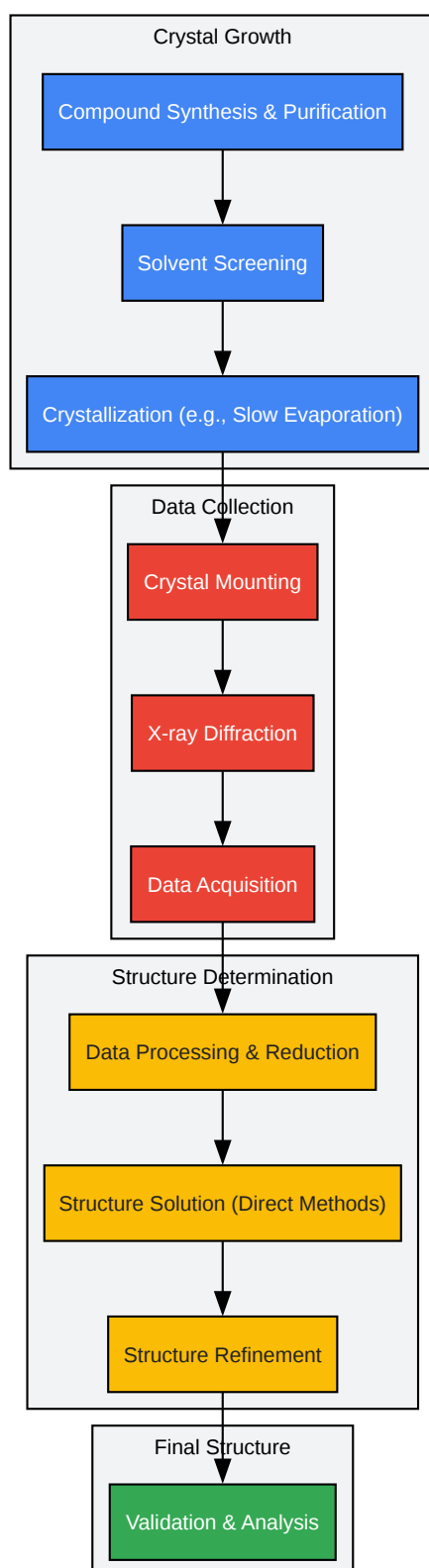
- The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
- The data is corrected for various experimental factors, including absorption and polarization.

4. Structure Solution and Refinement:

- The initial crystal structure is determined using direct methods or Patterson methods.^[8]

- The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow for X-ray Crystallography



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Caption: Workflow for small molecule X-ray crystallography.

Comparison with Alternatives

The primary alternative to single-crystal X-ray diffraction for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is powerful for determining the structure of molecules in solution, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. For complex heterocyclic systems like thieno[2,3-d]pyrimidines, crystallographic data is invaluable for understanding the planarity of the ring system, the conformation of substituents, and the packing of molecules in the crystal lattice. This information is critical for computational modeling, such as molecular docking studies, which are frequently employed in drug discovery. [2]

Another alternative for crystalline materials is powder X-ray diffraction (PXRD). [10] While PXRD is an excellent tool for phase identification and quality control, determining a crystal structure from powder data is generally more challenging than from single-crystal data, especially for complex organic molecules. [10] Therefore, single-crystal X-ray diffraction remains the gold standard for obtaining detailed three-dimensional structural information of novel compounds.

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